molecular formula C7H10BNO4 B1378343 2,5-Dimethoxypyridine-4-boronic acid CAS No. 1630193-77-9

2,5-Dimethoxypyridine-4-boronic acid

Cat. No.: B1378343
CAS No.: 1630193-77-9
M. Wt: 182.97 g/mol
InChI Key: USYZNFPWBSJVMF-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyridine-4-boronic acid is an organic compound with the molecular formula C7H10BNO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with two methoxy groups at the 2 and 5 positions.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2,5-Dimethoxypyridine-4-boronic acid acts as an organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound participates. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored under inert atmosphere and in a freezer, under -20°C , to maintain its stability.

Biochemical Analysis

Biochemical Properties

2,5-Dimethoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boronic acid groups to other molecules. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator of enzyme activity. The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site of the enzyme .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can inhibit the activity of certain kinases, resulting in the downregulation of specific signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes. Additionally, it can interact with nucleic acids, leading to changes in gene expression. The inhibition of enzyme activity by this compound is often reversible, allowing for precise control over biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can effectively modulate enzyme activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as oxidases and transferases, influencing metabolic flux and metabolite levels. This compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s clearance from the body and its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a controlled manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxypyridine-4-boronic acid typically involves the borylation of 2,5-dimethoxypyridine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxypyridine-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2,5-Dimethoxypyridine-4-boronic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethoxypyridine-4-boronic acid is unique due to the combination of the pyridine ring and boronic acid group, which provides a versatile platform for various chemical reactions and applications. Its dual functionality allows for diverse modifications and the synthesis of complex molecules .

Properties

IUPAC Name

(2,5-dimethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYZNFPWBSJVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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